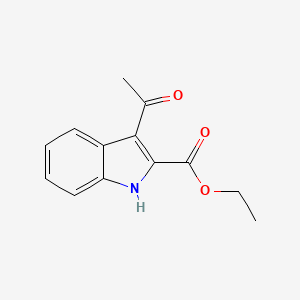

ethyl 3-acetyl-1H-indole-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-acetyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-11(8(2)15)9-6-4-5-7-10(9)14-12/h4-7,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKLUIREWBKOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Acetyl 1h Indole 2 Carboxylate and Its Analogues

Direct C-3 Acylation Strategies of Ethyl Indole-2-carboxylates

The introduction of an acetyl group at the C-3 position of the ethyl indole-2-carboxylate (B1230498) scaffold is a primary objective in the synthesis of the title compound. Direct acylation methods are often employed to achieve this transformation.

Friedel-Crafts Acylation Procedures

The Friedel-Crafts reaction is a fundamental method for the acylation of aromatic rings, including the electron-rich indole (B1671886) nucleus. The reaction of ethyl indole-2-carboxylate with various acylating agents under Friedel-Crafts conditions has been investigated to prepare ethyl 3-acylindole-2-carboxylates. jst.go.jp

However, the process is not always straightforward. Monoacylation of ethyl indole-2-carboxylate (1a) using acyl chlorides or acid anhydrides in the presence of a Lewis acid like aluminum chloride (AlCl₃) typically yields a mixture of products. jst.go.jpnii.ac.jp The substitution can occur at the C-3, C-5, and C-7 positions, forming ethyl 3-acylindole-2-carboxylates (4), ethyl 5-acylindole-2-carboxylates (5), and ethyl 7-acylindole-2-carboxylates (6). jst.go.jp The ratio of these isomers is highly dependent on the specific reagents and reaction conditions used. jst.go.jpnii.ac.jp Generally, the yield of the 5-acylindole product is significantly higher than that of the 7-acylindole. jst.go.jp

For instance, when using simple alkyl acyl chlorides like methyl or n-propyl acyl chloride with AlCl₃ in ethylene (B1197577) chloride, the acylation occurs at both the C-3 position and the benzene (B151609) moiety (primarily C-5) in a ratio of nearly 1:1. clockss.org This lack of selectivity presents a significant challenge for the targeted synthesis of the 3-acetyl derivative.

Table 1: Influence of Reagents on Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate (1a)

| Run | Acylating Reagent (RCO-X) | Solvent | Product Ratio (3-acyl : 5-acyl) | Reference |

|---|---|---|---|---|

| 1 | CH₃COCl | Ethylene Chloride | ~1:1 | clockss.org |

| 2 | CH₃COCl | Nitrobenzene (B124822) | More favorable to C-3 | clockss.org |

This table illustrates how reagent and solvent choice can influence the regiochemical outcome of the Friedel-Crafts acylation.

Acylation with Acetic Acid and Trifluoroacetic Anhydride (B1165640)

An alternative to traditional Friedel-Crafts conditions involves the use of a mixture of acetic acid and trifluoroacetic anhydride (TFAA). researchgate.net This method provides a way to acylate ethyl indole-2-carboxylates to produce the corresponding ethyl 3-acetylindole-2-carboxylates. researchgate.net The reaction can be promoted by the addition of phosphoric acid or polyphosphoric acid (PPA). researchgate.net This approach avoids the use of moisture-sensitive acid chlorides and strong Lewis acids, offering a potentially milder and more easily controlled reaction. magtech.com.cn The combination of a carboxylic acid with TFAA generates a mixed anhydride in situ, which acts as the potent acylating agent. magtech.com.cn

Multi-step Synthetic Routes to the Core Structure

When direct acylation proves unselective, multi-step syntheses are employed to build the desired molecule from precursors or by constructing the indole ring itself with the required substituents.

Preparation from Substituted Indole-2-Carboxylate Precursors

The synthesis of analogues of ethyl 3-acetyl-1H-indole-2-carboxylate can be achieved by starting with a pre-functionalized indole ring. A common precursor is ethyl 3-formyl-1H-indole-2-carboxylate, which can be prepared by the Vilsmeier-Haack formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). znaturforsch.comresearchgate.net This formyl derivative serves as a versatile intermediate. For example, various aplysinopsin and β-carboline thiohydantoin analogues have been synthesized by condensing ethyl 3-formyl-1H-indole-2-carboxylate with the active methylene (B1212753) groups of compounds like 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives. znaturforsch.com

Utilization of Hemetsberger–Knittel Indole Synthesis for Derivatized Cores

The Hemetsberger–Knittel synthesis is a powerful tool for constructing the indole-2-carboxylic ester core itself. wikipedia.orgchemeurope.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. wikipedia.orgchemeurope.comsynarchive.com Yields for this synthesis are typically reported to be over 70%. wikipedia.orgchemeurope.com

This method has been used to produce a variety of substituted indole-2-carboxylates. sci-hub.se The process begins with the condensation of a substituted benzaldehyde (B42025) with ethyl azidoacetate in the presence of a strong base like sodium ethoxide to form an alkenyl azide. sci-hub.se This intermediate is then heated, often in a high-boiling solvent like 1,2-dichlorobenzene, to induce cyclization and formation of the indole ring. sci-hub.se By choosing appropriately substituted benzaldehydes, this method allows for the synthesis of complex indole-2-carboxylate analogues that might be difficult to access through direct substitution on the pre-formed indole ring. sci-hub.se Recent advancements have applied microwave and flow chemistry techniques to the Hemetsberger-Knittel process, allowing for the rapid formation of products in high yields. nih.gov

Regiochemical Control and Process Optimization in Synthetic Pathways

Controlling the position of acylation on the indole ring is a critical aspect of synthesizing this compound. The indole nucleus has two primary sites of nucleophilicity: the C-3 position of the pyrrole (B145914) ring and the various positions on the benzene ring.

In Friedel-Crafts reactions of ethyl indole-2-carboxylate, the regioselectivity is markedly dependent on the reactivity of the acylating agent and the solvent. clockss.org Acyl chlorides derived from stronger acids tend to favor substitution at the C-5 position over the more typically reactive C-3 position. clockss.org However, selectivity for the desired C-3 acylation can be significantly improved by using an acid anhydride instead of an acyl chloride as the acylating agent. clockss.org Furthermore, conducting the reaction in a solvent like nitrobenzene can also increase the favorability of C-3 acylation compared to reactions run in ethylene chloride. clockss.org These adjustments provide a pathway to regioselectively prepare either ethyl 3-acylindole-2-carboxylates or ethyl 5-acylindole-2-carboxylates from the same starting material by modifying the reaction conditions. jst.go.jp

For unprotected indoles in general, highly regioselective 3-acylation can be achieved using acid anhydrides with a catalytic amount of a metal triflate, such as yttrium triflate, in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄). nih.govnih.gov This "green" method can be accelerated using microwave irradiation and avoids the need for a protecting group on the indole nitrogen. nih.govnih.gov

Chemical Transformations and Derivatization Reactions of Ethyl 3 Acetyl 1h Indole 2 Carboxylate

Modifications of the C-3 Acetyl Moiety

The acetyl group at the C-3 position is a key site for introducing structural diversity. Its carbonyl functionality allows for both reductive transformations and reactions at the adjacent methyl group.

Reductive Transformations

The carbonyl group of the C-3 acetyl moiety can be reduced to a hydroxyl group or completely to an ethyl group, providing access to different classes of indole (B1671886) derivatives.

Commonly employed reducing agents for the conversion of the acetyl group to a 1-hydroxyethyl group include sodium borohydride (B1222165) (NaBH₄). While specific examples for the reduction of ethyl 3-acetyl-1H-indole-2-carboxylate are not extensively documented in the reviewed literature, the reduction of 3-acetylindoles in general is a well-established transformation. For instance, the reduction of 3-acetylindole (B1664109) with sodium borohydride in methanol (B129727) typically yields the corresponding 3-(1-hydroxyethyl)indole.

Catalytic hydrogenation offers another avenue for the reduction of the acetyl group. Depending on the catalyst and reaction conditions, either the hydroxyl intermediate or the fully reduced ethyl group can be obtained. For example, hydrogenation of 1-hydroxymethyl-3-acetylindole over Raney Nickel in ethanol (B145695) has been reported to yield 3-acetylindole in 82% yield, indicating the resilience of the acetyl group under these specific conditions researchgate.net. However, more forcing conditions or different catalysts, such as Palladium on carbon (Pd/C), are known to reduce the acetyl group further to an ethyl group nih.govacs.org. The selective reduction of the acetyl group in the presence of the C-2 ester requires careful selection of the reducing agent and reaction conditions.

| Reagent/Catalyst | Product | Notes |

| Sodium Borohydride (NaBH₄) | 3-(1-Hydroxyethyl)-1H-indole-2-carboxylate | General reaction for 3-acetylindoles. |

| Catalytic Hydrogenation (e.g., Pd/C) | 3-Ethyl-1H-indole-2-carboxylate | Conditions can be optimized for full reduction. |

Halogenation Reactions (e.g., Bromination)

The methyl group of the C-3 acetyl moiety is susceptible to halogenation, most notably bromination, to introduce a reactive handle for further synthetic manipulations. This transformation is typically achieved using N-bromosuccinimide (NBS), a reagent widely used for allylic and benzylic brominations nih.govorganic-chemistry.orgmasterorganicchemistry.commanac-inc.co.jpyoutube.com.

A study on the synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate demonstrates a successful bromination at the acetyl group of a related indole derivative tandfonline.com. In this case, the starting material was treated with bromine in a suitable solvent to afford the desired α-bromo ketone. This suggests that direct bromination of this compound with reagents like bromine or NBS would likely yield ethyl 3-(1-bromoacetyl)-1H-indole-2-carboxylate. The resulting α-haloketone is a versatile intermediate for the synthesis of various heterocyclic systems, such as thiazoles, through reactions with appropriate nucleophiles.

| Reagent | Product | Reference |

| N-Bromosuccinimide (NBS) | Ethyl 3-(1-bromoacetyl)-1H-indole-2-carboxylate | General method for benzylic/allylic bromination. nih.govorganic-chemistry.orgmasterorganicchemistry.commanac-inc.co.jpyoutube.com |

| Bromine (Br₂) | Ethyl 3-(1-bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate | Example on a related dichloro-substituted indole. tandfonline.com |

Transformations Involving the C-2 Carboxylate Group

The ethyl carboxylate group at the C-2 position provides a gateway to other important functional groups, such as carboxylic acids and carbohydrazides, which are precursors to a variety of biologically active molecules.

Hydrolysis to Corresponding Indole-2-carboxylic Acids

The ethyl ester at the C-2 position can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis is often preferred as the reaction is irreversible and the product, a carboxylate salt, can be easily separated from the unreacted ester and subsequently acidified to yield the free carboxylic acid chemguide.co.uk.

For instance, treatment of ethyl indole-2-carboxylates with a dilute alkali like sodium hydroxide (B78521) solution, followed by heating under reflux, leads to the formation of the sodium salt of the indole-2-carboxylic acid chemguide.co.uk. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the desired 3-acetyl-1H-indole-2-carboxylic acid. While the presence of the C-3 acetyl group might influence the reaction rate, the general procedure is expected to be applicable. A review on 3-acetylindoles mentions the alkaline hydrolysis of methyl N-alkyl-3-acetyl-2-indole carboxylates to the corresponding carboxylic acids using potassium hydroxide researchgate.net.

| Reagent | Product | Reference |

| Sodium Hydroxide (aq) then HCl (aq) | 3-Acetyl-1H-indole-2-carboxylic acid | General method for ester hydrolysis. chemguide.co.uk |

| Potassium Hydroxide (aq) | N-Alkyl-3-acetyl-2-indole carboxylic acids | Example on a related N-alkylated indole. researchgate.net |

Hydrazinolysis and Subsequent Condensation Reactions

Treatment of this compound with hydrazine (B178648) hydrate (B1144303) is a key transformation that leads to the formation of 3-acetyl-1H-indole-2-carbohydrazide. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol mdpi.comnih.govresearchgate.netnih.gov.

The resulting carbohydrazide (B1668358) is a valuable intermediate that can undergo a variety of condensation reactions with aldehydes and ketones to form the corresponding hydrazones mdpi.comnih.govresearchgate.net. For example, the reaction of indol-2-carbohydrazide with various aromatic aldehydes and ketones in ethanol, often catalyzed by a few drops of acetic acid, yields the respective N'-substituted hydrazones in good yields mdpi.comnih.govresearchgate.net. These hydrazones can serve as precursors for the synthesis of more complex heterocyclic systems.

| Reagent | Intermediate Product | Subsequent Reaction | Final Product | Reference |

| Hydrazine Hydrate | 3-Acetyl-1H-indole-2-carbohydrazide | Condensation with Aldehydes/Ketones | N'-(Alkylidene/Arylidene)-3-acetyl-1H-indole-2-carbohydrazides | mdpi.comnih.govresearchgate.net |

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or arylation reactions. These modifications are crucial for modulating the biological activity and physicochemical properties of the resulting indole derivatives.

N-alkylation of ethyl indole-2-carboxylates is commonly achieved by reacting the indole with an alkyl halide in the presence of a base. For instance, successful N-alkylation of ethyl indol-2-carboxylate has been carried out using aqueous potassium hydroxide in acetone (B3395972) with alkylating agents like allyl bromide and benzyl (B1604629) bromide mdpi.comnih.govresearchgate.net. The use of sodium hydride in a polar aprotic solvent like DMF is another effective method for N-alkylation tandfonline.comrsc.org.

N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, N-acylation of indoles with carboxylic acids can be catalyzed by boric acid clockss.org. More commonly, activated carboxylic acid derivatives like thioesters have been used for a chemoselective N-acylation of indoles nih.gov.

The following table summarizes some examples of N-functionalization reactions on the related ethyl indole-2-carboxylate (B1230498) scaffold.

| Reaction Type | Reagent | Product | Reference |

| N-Alkylation | Allyl bromide, aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.comnih.govresearchgate.net |

| N-Alkylation | Benzyl bromide, aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.comnih.govresearchgate.net |

| N-Acylation | Thioesters, Cs₂CO₃, Xylene | N-Acyl indoles | nih.gov |

N-Alkylation Strategies

The nitrogen atom of the indole ring in this compound can be readily alkylated to introduce a variety of substituents. This transformation is typically achieved by treating the indole with a suitable alkylating agent in the presence of a base. The choice of base and solvent system is crucial to ensure efficient and selective N-alkylation.

Commonly, a base such as potassium hydroxide (KOH) in a solvent like acetone is employed to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide. mdpi.com While specific studies on the N-alkylation of this compound are not extensively documented in the provided literature, the general methodology for the N-alkylation of the closely related ethyl indole-2-carboxylate is well-established. mdpi.com

In a typical procedure, a solution of the indole and an aqueous solution of potassium hydroxide in acetone is stirred, followed by the addition of the alkylating agent. mdpi.com The reaction progress can be monitored by thin-layer chromatography to determine the optimal reaction time for the formation of the N-alkylated product. Various alkylating agents, including benzyl halides and allyl halides, have been successfully used for the N-alkylation of ethyl indole-2-carboxylate, suggesting their applicability to its 3-acetyl derivative. mdpi.com

The table below summarizes representative N-alkylation reactions performed on the parent compound, ethyl indole-2-carboxylate, which can be considered analogous for the target molecule.

| Alkylating Agent | Base/Solvent | Product | Reference |

| Benzyl chloride | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

It is important to note that the presence of the electron-withdrawing acetyl group at the C3 position may influence the acidity of the N-H proton and the nucleophilicity of the resulting anion, potentially requiring optimization of the reaction conditions. Enantioselective N-alkylation methods, often employing chiral catalysts, have also been developed for indole derivatives, offering pathways to chiral N-alkylated products. mdpi.com

N-Acylation Reactions

N-acylation of the indole ring is another important derivatization strategy, introducing an acyl group onto the nitrogen atom. This transformation is valuable for the synthesis of a wide range of biologically active molecules. nih.gov The N-acylation of indoles can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base.

For instance, the N-acetylation of ethyl 1H-indole-3-carboxylate, an isomer of the parent indole of the title compound, has been successfully carried out using acetic anhydride (B1165640) in the presence of pyridine. tnstate.edunih.gov This reaction proceeds via the deprotonation of the indole nitrogen by the base, followed by nucleophilic attack on the acylating agent. The electron-withdrawing effect of the ester group is thought to increase the acidity of the N-H proton, facilitating the reaction. tnstate.edunih.gov

A variety of N-acylation methods have been reported for indoles, including direct acylation with carboxylic acids catalyzed by boric acid, and the use of thioesters as an acyl source. beilstein-journals.orgclockss.org These methods offer alternatives to the more common use of acid chlorides and can provide improved functional group tolerance. beilstein-journals.org

The following table details N-acylation reactions on related indole carboxylate esters, providing a basis for the expected reactivity of this compound.

| Acylating Agent | Base/Solvent | Substrate | Product | Reference |

| Acetic anhydride | Pyridine | Ethyl 1H-indole-3-carboxylate | Ethyl 1-acetyl-1H-indole-3-carboxylate | tnstate.edunih.gov |

| 4-Chlorobenzoyl chloride | t-BuONa / THF | Methyl 2-(1H-indazol-3-yl)acetate | Methyl 2-(1-(4-chlorobenzoyl)-1H-indazol-3-yl)acetate | nih.gov |

| Thioesters | Cs₂CO₃ / Xylene | 3-Methyl-1H-indole | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | beilstein-journals.org |

The presence of the 3-acetyl group in this compound would likely influence the electronic properties of the indole ring and, consequently, its reactivity in N-acylation reactions.

Development of Complex Heterocyclic Systems from this compound Intermediates

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The reactive acetyl and ester functionalities, along with the indole nucleus, provide multiple sites for cyclization reactions.

A notable example of this is the synthesis of aplysinopsin and β-carboline thiohydantoin analogues starting from the closely related ethyl 3-formyl-1H-indole-2-carboxylate. znaturforsch.com The formyl group in this starting material can undergo condensation reactions with active methylene (B1212753) compounds like 2-thiohydantoin, rhodanine, and thiobarbituric acid derivatives to form fused heterocyclic structures. znaturforsch.com It is conceivable that the acetyl group in this compound could participate in similar condensation reactions, leading to a variety of complex heterocyclic products.

Furthermore, ethyl 1H-indole-2-carboxylates have been utilized in the synthesis of the 3,4-dihydro-1H- mdpi.comnih.govoxazino[4,3-a]indole system. nih.gov This synthesis involves an initial N-alkylation with a suitable reagent, followed by intramolecular cyclization. This strategy highlights the potential of N-derivatized this compound to serve as a key intermediate in the construction of fused oxazinoindoles.

The versatility of the indole scaffold allows for the development of a diverse range of heterocyclic systems with potential biological activities. The strategic manipulation of the functional groups on the this compound core opens avenues for the synthesis of novel and structurally complex molecules.

Computational Chemistry and Molecular Modeling Approaches

Application of Molecular Docking and Virtual Screening for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

A study on a series of ethyl 1-(substituted benzyl)-3-acetyl-1H-indole-2-carboxylate derivatives investigated their potential as anticancer agents by performing molecular docking studies against the vascular endothelial growth factor receptor-2 (VEGFR-2). The most potent compound from this series, with a 4-cyanobenzyl substitution at the 1-position (compound 3j ), exhibited significant anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.

The molecular docking results for compound 3j revealed a strong binding affinity to the active site of VEGFR-2, with a docking score of -9.54 kcal/mol. This indicates a favorable and stable interaction between the ligand and the receptor. The binding analysis showed that the compound forms crucial hydrogen bonds with the amino acid residues Cys919 and Asp1046 within the VEGFR-2 active site, which are key interactions for inhibitory activity.

Table 1: Molecular Docking Results of Ethyl 1-(4-cyanobenzyl)-3-acetyl-1H-indole-2-carboxylate (3j) with VEGFR-2

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Ethyl 1-(4-cyanobenzyl)-3-acetyl-1H-indole-2-carboxylate (3j) | VEGFR-2 | -9.54 | Cys919, Asp1046 |

Elucidation of Ligand-Target Binding Modes through Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on ethyl 3-acetyl-1H-indole-2-carboxylate were not identified in the reviewed literature, MD simulations are a powerful method for understanding the dynamic behavior of ligand-protein complexes over time. These simulations can provide insights into the stability of binding modes predicted by molecular docking, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. For other indole (B1671886) derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. Although no specific DFT studies on this compound were found, such calculations would be valuable for determining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and bond dissociation energies. This information can help in understanding the molecule's reactivity and its potential to engage in various chemical reactions and intermolecular interactions.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The core strategy for advancing the therapeutic potential of the indole-2-carboxylate (B1230498) scaffold involves the rational design and synthesis of new analogues. Structure-activity relationship (SAR) studies are fundamental to this process, revealing how specific chemical modifications to the indole (B1671886) ring system influence biological activity. mdpi.com For instance, research on indole-2-carboxamides as antituberculosis agents showed that substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups significantly improved metabolic stability. acs.org

Future work on analogues of ethyl 3-acetyl-1H-indole-2-carboxylate could systematically explore substitutions at various positions. Key areas for modification include:

The Indole Nitrogen (N1): Alkylation at this position can alter the molecule's electronic properties and steric profile. Studies have shown successful N-alkylation using bases like aqueous potassium hydroxide (B78521) in acetone (B3395972) to produce derivatives such as 1-allyl-1H-indole-2-carboxylic acid. mdpi.com

The Acetyl Group at C3: Modification of the 3-acyl group is a common strategy. A 3-acyl-indole derivative was identified as a novel inhibitor of the dengue virus, and subsequent optimization led to compounds with nanomolar potency. acs.org For this compound, this position could be a key site for introducing functionalities that enhance target binding.

The Indole Ring (Positions C4-C7): Adding substituents to the benzene (B151609) portion of the indole core can dramatically affect potency and selectivity. In the development of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), placing a 7'-fluoro-2'-carboxy-indoleamine group at the 4-position of an indole-2-carboxylic acid scaffold resulted in a pronounced increase in potency against both enzymes. sci-hub.se

The Ester Group at C2: Converting the ethyl ester to other esters, amides, or hydrazides can create new interaction points with biological targets. Indole-2-carboxamides, for example, have been extensively studied as antitubercular agents targeting the MmpL3 transporter and as allosteric modulators for the cannabinoid CB1 receptor. nih.govnih.gov

The table below summarizes examples of rational design strategies applied to the broader indole-2-carboxylate scaffold, which could inform future work on this compound.

| Parent Scaffold | Modification Strategy | Resulting Analogue Example | Target/Application | Research Finding |

| Indole-2-carboxylic acid | Amide coupling with rimantadine | N-rimantadine-indole-2-carboxamides | Mycobacterium tuberculosis (MmpL3) | Compound 8g (a rimantadine-derived indole) showed high activity (MIC = 0.32 μM) and low cytotoxicity. nih.gov |

| Indole-2-carboxylic acid | C6 Halogenated benzene ring addition | Compound 17a | HIV-1 Integrase | The added benzene ring effectively binds with viral DNA via π–π stacking, increasing inhibitory activity tenfold compared to the parent compound. nih.gov |

| Indole-2-carboxylic acid | C3 side chain extension | Compound 20a | HIV-1 Integrase | Introducing a long branch on C3 improved interaction with the hydrophobic cavity of the enzyme's active site, yielding an IC₅₀ value of 0.13 μM. nih.govmdpi.com |

| Indole-2-carboxylic acid | N-alkylation and conversion to amide | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569 ) | Cannabinoid CB1 Receptor | Acted as a prototypical allosteric modulator, demonstrating the scaffold's utility beyond simple enzyme inhibition. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications for Indole-2-carboxylate Scaffolds

The versatility of the indole-2-carboxylate scaffold allows it to interact with a wide array of biological targets, opening doors to new therapeutic applications. mdpi.com While initially explored for certain activities, emerging research continues to uncover new potential. The exploration of these derivatives in drug discovery has yielded a vast array of biologically active compounds with broad therapeutic potential. nih.gov

Future research on this compound and its analogues could focus on targets and diseases where the parent scaffold has shown promise:

Antitubercular Agents: Indole-2-carboxamides are a promising class of antituberculosis agents. acs.org Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as a key target. nih.govrsc.org This suggests that derivatives of this compound could be evaluated for their potential to combat drug-resistant tuberculosis. nih.gov

Antiviral Therapeutics: The scaffold is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication. nih.govmdpi.com By chelating Mg²⁺ ions in the enzyme's active site and establishing π-stacking interactions, these compounds can effectively block the virus. rsc.org This provides a clear rationale for screening indole-2-carboxylates against other viral targets. A 3-acyl-indole derivative, for example, was found to be a novel inhibitor of the dengue virus. acs.org

Cancer Therapy: The indole structure is a cornerstone in the development of anticancer agents. mdpi.com Derivatives have been designed as dual inhibitors of PI3Kα/EGFR kinases and as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in tumor immunotherapy. sci-hub.senih.gov Some indole-2-carboxamides have also shown cytotoxic activity against pediatric brain tumor cells. nih.gov

Anti-inflammatory and Immunomodulatory Roles: A novel class of selective antagonists for the CysLT1 receptor, implicated in inflammatory pathways, was developed from a 3-substituted 1H-indole-2-carboxylic acid scaffold. nih.gov This highlights the potential for developing anti-asthmatic or other anti-inflammatory drugs from this chemical family.

Neurological and Metabolic Disorders: Indole derivatives are being explored for activity in neurodegenerative diseases and metabolic disorders like diabetes. mdpi.com The ability of some indole-2-carboxamides to act as allosteric modulators of cannabinoid receptors points towards potential applications in pain management and neurological conditions. nih.govrsc.org

Integration of Advanced Computational Methodologies for Expedited Drug Discovery Efforts

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.gov The success of computer-aided drug design in oncology and virology has spurred its application in developing novel agents based on the indole scaffold. nih.gov For indole-2-carboxylate derivatives, these methods are crucial for understanding complex interactions and predicting the properties of new analogues before their synthesis.

Future research will see a deeper integration of these computational approaches:

Molecular Docking and Virtual Screening: These techniques are used to predict how a ligand binds to the active site of a target protein. Molecular docking was used to identify a new series of indole-2-carboxamides as potential anticancer agents by confirming their fit within the PI3Kα and EGFR kinase catalytic sites. nih.gov Similarly, docking-based virtual screening led to the discovery of indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. nih.gov

Structure-Activity Relationship (SAR) and In Silico Property Prediction: Computational tools can predict the drug-like properties of designed compounds. In silico analysis using software like ACD Labs/Percepta was used to predict that certain indole-2-carboxamide analogues could cross the blood-brain barrier, which prompted their evaluation against pediatric brain tumors. nih.gov

Machine Learning and AI: Advanced algorithms can analyze large datasets to identify patterns that are not obvious to human researchers. youtube.com Machine learning can be used to predict the biological activity or metabolic pathways of new indole derivatives based on their structural features, helping to prioritize which compounds to synthesize and test. youtube.com

The following table outlines computational tools and their applications in the context of indole-based drug discovery.

| Computational Method | Application in Indole Research | Example from Literature | Potential for this compound |

| Molecular Docking | Predicting binding modes and identifying key interactions with target proteins. | Confirmed that newly synthesized indole-2-carboxamides accommodate the PI3Kα and EGFR kinase catalytic sites. nih.gov | Predict binding affinity and orientation towards novel targets like MmpL3, HIV integrase, or kinases. |

| Virtual Screening | Screening large compound libraries in silico to identify potential hits. | A docking-based virtual screen identified indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. nih.gov | Screen for new biological activities against a wide range of disease-relevant protein targets. |

| In Silico ADME Prediction | Assessing drug-like properties (Absorption, Distribution, Metabolism, Excretion). | ACD Labs/Percepta software predicted the blood-brain barrier permeability of indole-2-carboxamide analogues. nih.gov | Guide the design of analogues with improved metabolic stability and bioavailability. |

| Binding Mode Analysis | Detailed analysis of interactions (e.g., H-bonding, π-π stacking) to explain activity. | Revealed that a C6 halogenated benzene ring on an indole-2-carboxylate derivative binds to viral DNA via π–π stacking. nih.gov | Optimize the acetyl and ester groups for enhanced interactions with a chosen target. |

Development of Green and Sustainable Synthetic Protocols for Indole Derivatives

A significant trend in modern organic chemistry is the development of environmentally friendly synthetic methods. researchgate.net Traditional methods for synthesizing indoles often involve harsh conditions, toxic solvents, and transition-metal catalysts, which generate significant waste. nih.gov The focus is now shifting towards "green chemistry" approaches that are safer, more efficient, and sustainable. beilstein-journals.org

Future syntheses of this compound and its derivatives will likely incorporate these green principles:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions, is a key goal. nih.govbeilstein-journals.org An innovative two-step synthesis of the indole core was developed using ethanol as the solvent, avoiding the need for a metal catalyst. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, making it an energy-efficient and rapid method for synthesizing indole derivatives. tandfonline.com

Novel Catalysts: There is a strong emphasis on developing reusable and non-toxic catalysts. Magnetic nanoparticles (MNPs) have emerged as a green catalyst for synthesizing indole derivatives, as they can be easily recovered and reused. researchgate.net Other approaches include using iodoalkynes or N-heterocyclic iod(az)olium salts as catalysts in water. beilstein-journals.org

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step (one-pot synthesis) improves efficiency and reduces waste. nih.gov A sustainable multicomponent reaction to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been successfully demonstrated. rsc.org

These green approaches are not only environmentally responsible but also often lead to higher yields and simpler purification processes, making the production of valuable indole derivatives more economically viable. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-acetyl-1H-indole-2-carboxylate, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via condensation reactions using ethyl 3-formyl-1H-indole-2-carboxylate as a key intermediate. For example, refluxing with nucleophiles like 2-hydantoin or thiourea derivatives in acetic acid generates β-carboline or thiazole-fused indole derivatives . The Vilsmeier-Haack formylation of indole-2-carboxylate precursors is another critical step to introduce the acetyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are standard for functional group and structural analysis. For instance, FT-IR confirms acetyl C=O stretching (~1700 cm⁻¹), while H NMR identifies indole proton environments (δ 7.0–8.5 ppm) and ester/acetate groups (δ 1.2–1.4 ppm for ethyl; δ 2.6 ppm for acetyl) . Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), conduct reactions in fume hoods, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services. Acetic acid reflux conditions require ventilation due to corrosive vapors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?

- Methodological Answer : By adjusting stoichiometry (e.g., 1.1:1 ratio of aldehyde to nucleophile) and reaction time (3–5 h reflux in acetic acid). Sodium acetate acts as a catalyst in cyclocondensation reactions, while recrystallization from DMF/acetic acid mixtures improves purity . Monitoring via TLC or HPLC helps identify side products like unreacted intermediates .

Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These correlate with experimental FT-Raman and C NMR data to explain regioselectivity in electrophilic substitutions . Molecular docking studies can predict bioactivity if the compound is a drug precursor.

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for structurally similar indole derivatives?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the indole C2 carbonyl and adjacent protons distinguish positional isomers. Deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR reduce signal broadening caused by tautomerism .

Experimental Design & Data Analysis

Q. What strategies are effective in designing multi-step syntheses of indole-2-carboxylate-based libraries?

- Methodological Answer : Modular approaches using Fischer indole synthesis or Japp-Klingemann condensation allow diversification at C3 (e.g., acetyl, formyl groups). Parallel synthesis with varied nucleophiles (e.g., barbituric acid, rhodanine) generates structural diversity. High-throughput screening (HTS) optimizes reaction parameters for scalability .

Q. How do solvent polarity and temperature influence the cyclization efficiency of indole-2-carboxylate intermediates?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid promotes cyclization via protonation. Elevated temperatures (80–100°C) accelerate ring closure but may degrade heat-sensitive substrates. Solvent-free microwave-assisted synthesis reduces reaction time and improves yields .

Table: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point (Precursor) | 232–234°C (indole-5-carboxylic acid) | |

| Key Functional Groups | Acetyl (C=O), Ethyl Ester (COOEt) | |

| Common By-Products | Unreacted aldehydes, dimeric adducts | |

| Optimal Recrystallization | DMF/acetic acid (1:1 v/v) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。